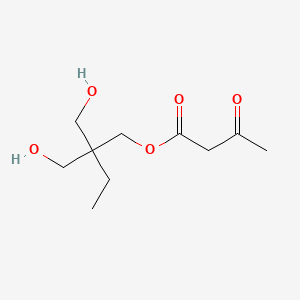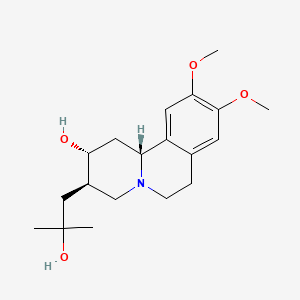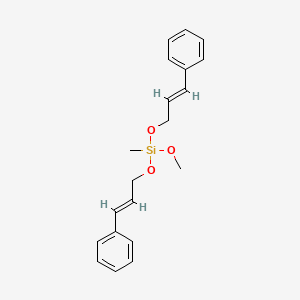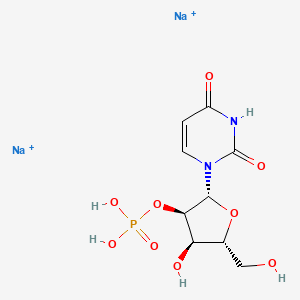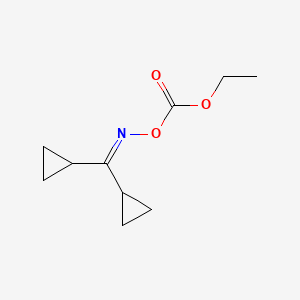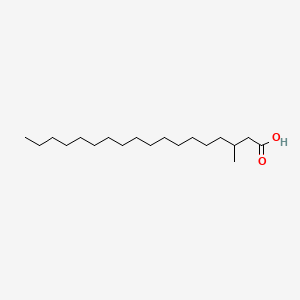
Antibiotic AB-74
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic AB 74 is a potent antibiotic compound known for its efficacy against a broad spectrum of bacterial infections. It is particularly effective against Gram-positive bacteria and has been utilized in various research and clinical settings to combat bacterial resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic AB 74 involves several key steps The initial step typically includes the formation of the core structure through a series of condensation reactionsThe final product is obtained after purification processes such as crystallization or chromatography .
Industrial Production Methods
Industrial production of Antibiotic AB 74 often involves large-scale fermentation processes. The compound is produced by cultivating specific strains of bacteria or fungi that naturally produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
化学反応の分析
Types of Reactions
Antibiotic AB 74 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
Antibiotic AB 74 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial agents.
Medicine: Investigated for its potential use in treating resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and in the production of antibacterial coatings and materials
作用機序
Antibiotic AB 74 exerts its effects by targeting bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound binds to specific sites on the ribosome, preventing the formation of essential proteins required for bacterial survival .
類似化合物との比較
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic that inhibits protein synthesis.
Oxacillin: A penicillin antibiotic used to treat resistant staphylococci infections.
Gatifloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV .
Uniqueness
Antibiotic AB 74 is unique due to its specific binding affinity to bacterial ribosomes and its effectiveness against a wide range of Gram-positive bacteria. Unlike some other antibiotics, it has shown lower susceptibility to resistance mechanisms, making it a valuable tool in the fight against bacterial infections .
特性
分子式 |
C21H39N3O13 |
|---|---|
分子量 |
541.5 g/mol |
IUPAC名 |
(3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6?,7-,8+,9-,10+,11-,12+,13-,14-,15-,16?,17+,18+,19?,20+,21?/m1/s1 |
InChIキー |
XQRJFJIKNNEPNI-JUYPSJDTSA-N |
異性体SMILES |
CN[C@@H]1C[C@@H]([C@H](C([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@@H]([C@H]([C@H](O4)C(CO)N)O)O)O)O)NC |
正規SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



